3,5-Dimethyl-N-(3-propoxybenzyl)aniline

Description

Systematic IUPAC Nomenclature and Structural Representation

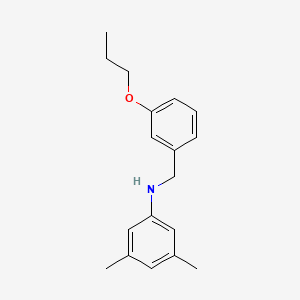

The compound 3,5-Dimethyl-N-(3-propoxybenzyl)aniline is systematically named according to IUPAC guidelines as 3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline . This nomenclature reflects its bifunctional aromatic structure:

- Aniline core : A benzene ring substituted with an amino group (–NH2).

- Benzyl substituent : A second benzene ring attached to the aniline nitrogen via a methylene bridge (–CH2–).

Key structural features include:

- Methyl groups at the 3 and 5 positions of the aniline ring.

- A propoxy group (–O–CH2–CH2–CH3) at the 3 position of the benzyl ring.

The structural formula is represented as:

CH3

|

CH3-C6H3-NH-CH2-C6H4-O-CH2-CH2-CH3

|

CH3

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several identifiers and synonyms across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1040687-00-0 | |

| IUPAC Name | 3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline | |

| Supplier Codes | EVT-1675025, Amb17166556 | |

| Molecular Formula | C18H23NO |

Alternative designations include N-(3-propoxybenzyl)-3,5-dimethylbenzenamine and 3,5-dimethyl-N-(3-propoxybenzyl)aniline .

Molecular Formula and Weight Analysis

The molecular formula C18H23NO corresponds to a molecular weight of 269.4 g/mol . Key compositional insights include:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 18 | 12.01 | 216.18 |

| Hydrogen (H) | 23 | 1.008 | 23.18 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | 269.37 |

The calculated molecular weight (269.37 g/mol) aligns with experimental values reported in literature. The compound’s structural complexity arises from its two aromatic systems and flexible propoxy chain, contributing to its moderate polarity (logP ≈ 4.78).

Properties

IUPAC Name |

3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNZBBYAZUSSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dimethyl-N-(3-propoxybenzyl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-propoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3,5-Dimethyl-N-(3-propoxybenzyl)aniline is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline, it is compared to structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Electronic Effects :

- The 3-propoxy group in the target compound provides moderate electron donation, enhancing nucleophilicity at the aniline nitrogen compared to electron-withdrawing groups like fluorine in H57055/H57120. This makes it more reactive in electrophilic substitution reactions .

- Trimethoxy derivatives (e.g., N-(3,4,5-Trimethoxybenzyl)aniline) exhibit stronger electron donation, increasing solubility in polar solvents and enabling applications in aqueous-phase reactions .

However, its ether oxygen improves solubility in aprotic polar solvents (e.g., DMSO) compared to fluorinated analogs . Fluorinated analogs (H57055/H57120) show low solubility due to fluorine’s hydrophobicity but are advantageous in lipophilic environments (e.g., blood-brain barrier penetration in drug design) .

Reactivity in Synthetic Pathways :

- Electrochemical studies on 3,5-Dimethyl-N-(2-phenylcyclopentyl)aniline (47•+) highlight the stability of its radical cation intermediate, suggesting that dimethyl-substituted anilines may stabilize reactive intermediates in redox reactions. This contrasts with propoxy-substituted analogs, where the oxygen atom could participate in side reactions (e.g., hydrogen bonding or oxidation) .

- Trimethoxy derivatives are often employed in acid-catalyzed condensations due to their enhanced electron density, whereas fluorinated analogs are preferred in SNAr (nucleophilic aromatic substitution) reactions .

Industrial and Research Relevance :

- The target compound’s balance of moderate electron donation and steric bulk makes it versatile in catalysis (e.g., ligand design for transition metals) .

- Fluorinated analogs are prioritized in medicinal chemistry for their metabolic stability and bioavailability, while trimethoxy derivatives dominate in natural product-inspired syntheses .

Biological Activity

3,5-Dimethyl-N-(3-propoxybenzyl)aniline (CAS No. 1040687-00-0) is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by a propoxy group and methyl substituents, suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H23NO

- Molecular Weight : 269.38 g/mol

- IUPAC Name : 3,5-Dimethyl-N-(3-propoxybenzyl)aniline

Biological Activity Overview

The biological activity of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

The compound is believed to interact with specific molecular targets within cells, such as receptors and enzymes. The binding affinity and selectivity towards these targets can influence various biochemical pathways, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could affect signaling pathways related to pain and inflammation.

In Vitro Studies

- Cell Viability Assays : Studies have demonstrated that 3,5-Dimethyl-N-(3-propoxybenzyl)aniline exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate significant anti-proliferative activity.

- Apoptosis Induction : The compound has been shown to induce apoptosis in malignant cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Caspase activation |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 20.5 | Mitochondrial dysfunction |

In Vivo Studies

Recent animal studies have suggested that the compound may possess anti-inflammatory properties. In a murine model of inflammation, treatment with 3,5-Dimethyl-N-(3-propoxybenzyl)aniline resulted in a significant reduction in inflammatory markers.

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of this compound to mice bearing tumor xenografts showed a marked decrease in tumor size compared to control groups.

- Neuroprotective Effects : Research indicated potential neuroprotective effects in models of neurodegenerative diseases, highlighting its ability to cross the blood-brain barrier.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-N-(3-propoxybenzyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via N-alkylation of 3,5-dimethylaniline with 3-propoxybenzyl chloride or bromide. A typical procedure involves using a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaH) under reflux (80–100°C) for 12–24 hours. Monitoring the reaction via TLC or HPLC ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Similar protocols are validated for structurally analogous N-benzylaniline derivatives, where fluorinated analogs were synthesized using analogous alkylation strategies .

Q. Which analytical techniques are most effective for characterizing 3,5-Dimethyl-N-(3-propoxybenzyl)aniline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, the propoxy group’s methylene protons appear as a triplet (~δ 3.4–3.8 ppm), while aromatic protons show splitting patterns consistent with 3,5-dimethyl substitution.

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., C₁₈H₂₃NO: calculated ~277.36 g/mol).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

These methods align with characterization practices for trifluoromethyl-substituted anilines .

Q. How do the substituents (3-propoxybenzyl, 3,5-dimethyl) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The 3-propoxy group is electron-donating via resonance (+M effect), activating the benzyl ring toward EAS at the para position. Conversely, the 3,5-dimethyl groups on the aniline ring exert steric hindrance, directing incoming electrophiles to the less hindered para position. Experimental validation could involve nitration or halogenation reactions, followed by regiochemical analysis (e.g., NMR or X-ray crystallography). Similar substituent effects are documented in studies on aniline derivatives in degradation pathways .

Advanced Research Questions

Q. What computational approaches can predict the environmental fate of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline in soil matrices?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model adsorption/desorption behavior in soil organic matter. Parameters like octanol-water partition coefficient (log P) and soil sorption coefficient (K₀c) should be derived experimentally via batch equilibration studies. Comparative studies with simpler anilines (e.g., unsubstituted aniline) highlight how hydrophobic substituents (e.g., propoxy) enhance soil retention .

Q. What advanced oxidation processes (AOPs) are suitable for degrading this compound in wastewater, and how do substituents affect efficiency?

- Methodological Answer :

- Fenton’s Reagent : Hydroxyl radicals (•OH) generated from Fe²⁺/H₂O₂ attack electron-rich aromatic rings. The propoxy group may slow degradation due to steric effects, requiring optimized H₂O₂ concentrations.

- Photocatalysis : TiO₂ or ZnO under UV light generates reactive oxygen species. The dimethyl groups could hinder adsorption onto catalyst surfaces, necessitating surface modification (e.g., doping with noble metals).

Efficiency metrics (e.g., pseudo-first-order rate constants) should be compared to structurally similar anilines, as reviewed in AOP studies .

Q. How can in silico toxicity models predict the ecotoxicological risks of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR, TEST) estimate acute/chronic toxicity to aquatic organisms. Key descriptors include log P, molecular weight, and electrophilicity index. Experimental validation via Daphnia magna or Vibrio fischeri bioassays is recommended. For example, aniline derivatives with bulky substituents often exhibit reduced acute toxicity but higher persistence .

Q. What chromatographic methods are optimal for quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV-Vis detection (λ ≈ 254 nm) is effective. Mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improve peak resolution. For enhanced sensitivity, coupling with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is advised. Method validation should include spike-recovery tests in soil/water matrices, as demonstrated in aniline migration studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.